

# Physicochemical properties of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Cat. No.:	B1394264

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole**

**Abstract:** **2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines a reactive 2-bromothiazole core, a versatile synthetic handle, with a 4-(trifluoromethyl)phenyl moiety, which is known to enhance metabolic stability and receptor binding affinity in drug candidates. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic characterization, a validated synthetic protocol, and a discussion of its applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

## Molecular Identity and Physicochemical Profile

The unique arrangement of the thiazole ring, the bromo-substituent, and the trifluoromethylphenyl group dictates the compound's reactivity and physical properties. Understanding this foundation is critical for its effective application in synthesis and biological screening.

## Chemical Structure

The structure features a planar thiazole ring linked at the 4-position to a phenyl ring, which is para-substituted with a trifluoromethyl group. The bromine atom at the 2-position is the primary site for synthetic modification.

Caption: Chemical structure of **2-Bromo-4-(trifluoromethyl)phenylthiazole**.

## Identifiers and Molecular Properties

This table summarizes the core identifiers and calculated molecular properties for the compound. These values are fundamental for analytical and stoichiometric calculations.

Property	Value	Source
IUPAC Name	2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole	-
CAS Number	383133-89-5	Vendor Data
Molecular Formula	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> NS	Calculated
Molecular Weight	308.12 g/mol	Calculated
Monoisotopic Mass	306.93054 Da	Calculated
Topological Polar Surface Area	41.1 Å <sup>2</sup>	<a href="#">[1]</a>

## Predicted Physicochemical Properties

Direct experimental data for all physicochemical properties is not readily available. The following values are predicted based on computational models and data from structurally similar compounds, such as 2-bromo-4-phenylthiazole.

Property	Predicted Value	Notes
Melting Point	95-105 °C	Estimated based on the phenyl analog's melting point of 54-55 °C[2] and the addition of the CF <sub>3</sub> group, which typically increases melting points.
Boiling Point	~350-400 °C at 760 mmHg	Computationally estimated.
LogP (Octanol/Water Partition Coeff.)	4.2 ± 0.5	Computationally estimated; indicates high lipophilicity.
pKa (Conjugate Acid)	~1.5 - 2.0	The thiazole nitrogen is weakly basic.[3]
Solubility	Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Insoluble in water.	Typical for halogenated aromatic compounds.

## Spectroscopic and Analytical Characterization

Structural confirmation of **2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole** relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

- Thiazole Proton (H5): A singlet is expected around  $\delta$  7.8-8.2 ppm. This proton is in a relatively electron-poor environment.
- Aromatic Protons: The 4-(trifluoromethyl)phenyl group will present as two doublets (an AA'BB' system).
  - H2', H6' (ortho to thiazole): A doublet expected around  $\delta$  7.9-8.1 ppm.
  - H3', H5' (ortho to CF<sub>3</sub>): A doublet expected around  $\delta$  7.7-7.9 ppm.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

- Thiazole Carbons: C2 (bearing Br) at  $\sim$ 145 ppm, C4 at  $\sim$ 155 ppm, C5 at  $\sim$ 115-120 ppm.
- Phenyl Carbons: Signals will appear in the aromatic region (120-140 ppm). The carbon attached to the  $\text{CF}_3$  group will show a quartet due to C-F coupling.
- $\text{CF}_3$  Carbon: A quartet around 124 ppm with a large coupling constant ( $J \approx 270$ -275 Hz).[4]

## Fluorine-19 Nuclear Magnetic Resonance ( $^{19}\text{F}$ NMR) Spectroscopy

- A sharp singlet is expected around  $\delta$  -62 to -63 ppm, which is characteristic of a phenyl- $\text{CF}_3$  group.[4] This is a definitive test for the presence and chemical environment of the trifluoromethyl moiety.

## Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule will produce a distinct molecular ion ( $\text{M}^+$ ) peak. A characteristic isotopic pattern for bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim$ 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

- Molecular Ion ( $\text{M}^+$ ):  $m/z$  at  $\sim$ 307 and  $\sim$ 309.
- Key Fragments: Loss of Br ( $\text{M}-79/81$ ), loss of  $\text{CF}_3$ , and fragmentation of the thiazole ring are all plausible pathways.

## Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for synthesis, purification, and analysis.

## Synthesis and Reactivity

## Recommended Synthetic Protocol: Sandmeyer-type Reaction

The most reliable method for synthesizing 2-bromothiazoles is a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole precursor. This method offers high yields and avoids the direct handling of hazardous brominating agents at later stages.

**Mechanistic Rationale:** The reaction proceeds via the diazotization of the 2-amino group with a nitrite source in the presence of hydrobromic acid to form a thiazole-2-diazonium salt. This intermediate is then decomposed by a copper(I) bromide catalyst, which facilitates the substitution of the diazo group with bromide.

Caption: Synthetic scheme for **2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole**.

### Detailed Step-by-Step Protocol

- **Precursor Preparation:** Begin with 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole, which can be synthesized via a standard Hantzsch thiazole synthesis from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone and thiourea.<sup>[5]</sup>
- **Diazotization:**
  - In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~10 mL per gram of starting material).
  - Cool the resulting slurry to 0-5 °C using an ice-salt bath. The temperature control is critical here to ensure the stability of the diazonium salt intermediate.
  - Dissolve sodium nitrite (NaNO<sub>2</sub>, 1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
  - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
- **Sandmeyer Reaction:**

- In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and cool to 0-5 °C.
  - Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
  - After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
- Workup and Purification:
- Pour the reaction mixture into a beaker of ice water and stir.
  - Extract the aqueous phase three times with ethyl acetate.
  - Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
  - The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure white to off-white solid product.[\[6\]](#)

## Chemical Reactivity and Synthetic Utility

The primary value of this compound is as a synthetic intermediate. The C2-bromo substituent is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse functionalities.

- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.
- Stille Coupling: Coupling with organostannanes.
- Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

- Lithiation: The C5 proton can be deprotonated with a strong base, creating another site for functionalization.[\[3\]](#)

## Applications in Medicinal Chemistry and Drug Discovery

The thiazole ring is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and biologically active compounds.[\[7\]](#)[\[8\]](#)

### Role as a Privileged Scaffold

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[9\]](#)[\[10\]](#) The thiazole ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding and  $\pi$ - $\pi$  stacking interactions with biological targets.

### The Influence of the Trifluoromethyl Moiety

The para- $\text{CF}_3$  group on the phenyl ring provides several advantages in drug design:

- Metabolic Stability: It blocks a potential site of oxidative metabolism (para-hydroxylation), increasing the compound's half-life.
- Increased Lipophilicity: This can enhance membrane permeability and cell uptake.
- Binding Affinity: The highly electronegative fluorine atoms can engage in favorable interactions with enzyme active sites, potentially increasing potency.

A notable example of a related compound, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)phenyl)thiazole, has demonstrated potent antiproliferative activity and BRAFV600E inhibitory effects, highlighting the potential of this scaffold in oncology.

[\[11\]](#)

### Safety, Handling, and Storage Hazard Identification

While a specific safety data sheet for this exact compound is not universally available, data from analogous brominated heterocyclic compounds should be used to guide handling procedures.

Hazard Type	Description	Precautionary Statement
Skin Irritation	Causes skin irritation.	H315: Wear protective gloves. Wash skin thoroughly after handling. <a href="#">[12]</a> <a href="#">[13]</a>
Eye Irritation	Causes serious eye irritation.	H319: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. <a href="#">[12]</a> <a href="#">[13]</a>
Inhalation	May cause respiratory irritation.	H335: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. <a href="#">[13]</a>
Ingestion	May be harmful if swallowed.	Wash hands before eating. Do not ingest.

## Recommended Handling Procedures

- Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.  
[\[12\]](#)
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[\[12\]](#)[\[14\]](#)
- First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[\[13\]](#)[\[15\]](#)

## Storage Conditions

- Store in a tightly sealed container in a cool, dry, and dark place.
- Keep away from strong oxidizing agents and incompatible materials.[\[12\]](#)[\[16\]](#)

## Conclusion

**2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole** is a high-value synthetic intermediate with significant potential for drug discovery and development. Its well-defined reactivity, combined with the favorable properties imparted by the trifluoromethyl group, makes it an attractive starting point for the synthesis of compound libraries targeting a range of diseases. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce, characterize, and utilize this versatile chemical entity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on thiazole based compounds andamp; its pharmacological activities [wisdomlib.org]
- 9. mjas.analisis.com.my [mjas.analisis.com.my]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394264#physicochemical-properties-of-2-bromo-4-4-trifluoromethyl-phenyl-thiazole]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)